CFG920

Catalog No.
S548881
CAS No.
1260006-20-9
M.F
C14H13ClN4O
M. Wt
288.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CFG920

CAS Number

1260006-20-9

Product Name

CFG920

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI Key

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CFG-920; CFG920; CFG 920.

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Description

The exact mass of the compound 1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone is 288.0778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CFG920, also known as LAE001, is a non-steroidal compound that functions primarily as an inhibitor of the cytochrome P450 17A1 enzyme (CYP17A1), which plays a critical role in steroidogenesis. This enzyme catalyzes two key reactions in the biosynthesis of steroid hormones: 17α-hydroxylation and 17,20-lyase transformation. By inhibiting CYP17A1, CFG920 aims to reduce androgen levels, making it a potential therapeutic agent for conditions such as castration-resistant prostate cancer. The compound is currently under investigation in clinical trials to evaluate its efficacy and safety profile .

That typically include:

  • Formation of key intermediates: This may involve reactions such as alkylation or acylation of precursor compounds.
  • Cyclization: A critical step where the linear precursors are converted into cyclic structures that confer biological activity.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product from reaction mixtures.

Research indicates that CFG920 exhibits potent inhibitory activity against CYP17A1, with IC50 values indicating effective inhibition at low concentrations. The compound has shown promise in preclinical studies for its ability to lower circulating testosterone levels significantly. Additionally, its dual inhibitory action on both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 suggests a multifaceted approach to managing androgen levels in patients with prostate cancer .

CFG920 is primarily being explored for its application in treating castration-resistant prostate cancer. By reducing androgen levels, it aims to inhibit tumor growth and improve patient outcomes. Additionally, its unique mechanism of action may offer advantages over existing therapies by minimizing side effects associated with steroidal inhibitors . Research is ongoing to evaluate its effectiveness in combination therapies and its potential use in other hormone-dependent cancers.

Studies have investigated CFG920's interactions with various biological targets beyond CYP17A1. These include assessments of its effects on other cytochrome P450 enzymes and potential off-target effects that could influence safety and efficacy profiles. Understanding these interactions is crucial for predicting the therapeutic window and minimizing adverse effects during clinical use .

CFG920 shares structural and functional similarities with several other non-steroidal CYP17 inhibitors. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionKey FeaturesClinical Status
Abiraterone AcetateCYP17A1 InhibitorFirst approved CYP17 inhibitor; steroidal scaffoldApproved for use
GaleteroneDual CYP17/CYP11B2 InhibitorNon-steroidal; targets multiple pathwaysClinical trials ongoing
OrteronelNon-steroidal CYP17 InhibitorSelective for CYP17; lower side effectsApproved in some regions
SeviteronelNon-steroidal CYP17 InhibitorPotent against CYP17; designed for selectivityClinical trials ongoing

CFG920's dual inhibition capability sets it apart from many competitors, particularly those that target only one aspect of steroidogenesis. Its design aims to enhance selectivity while minimizing adverse effects commonly associated with steroidal inhibitors .

IUPAC Name and Molecular Formula

The systematic nomenclature of CFG920 follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC designation being 1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one. This nomenclature precisely reflects the compound's structural architecture, beginning with the imidazolidin-2-one core and specifying the substitution patterns on both pyridine rings. The molecular formula C14H13ClN4O encompasses fourteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, yielding a molecular weight of 288.73 grams per mole. The formula indicates a high degree of unsaturation, consistent with the presence of multiple aromatic systems and the carbonyl functionality within the imidazolidinone ring.

The compound's systematic structure can be deconstructed into three primary components: the central imidazolidin-2-one heterocycle, the 2-chloro-4-pyridinyl substituent, and the 4-methyl-3-pyridinyl group. Each component contributes distinct electronic and steric characteristics that influence the overall molecular properties. The chlorine substituent on the first pyridine ring introduces electron-withdrawing effects, while the methyl group on the second pyridine ring provides electron-donating character. The imidazolidin-2-one core serves as a rigid scaffold that constrains the relative orientations of the two pyridine systems, creating a well-defined three-dimensional structure with specific conformational preferences.

PropertyValueSource
IUPAC Name1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one
Molecular FormulaC14H13ClN4O
Molecular Weight288.73 g/mol
CAS Registry Number1260006-20-9
InChI KeyZVIFCOOHWGNPHJ-UHFFFAOYSA-N

X-ray Crystallography and Conformational Analysis

Single crystal X-ray diffraction studies have provided comprehensive insights into the solid-state structure of CFG920, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. The crystallographic analysis demonstrates that CFG920 crystallizes in a tetragonal crystal system with unit cell parameters of a = 8.0344(2) Å, b = 8.0344(2) Å, c = 23.7871(7) Å, and α = β = γ = 90°. These crystallographic dimensions indicate a highly ordered arrangement with significant symmetry elements that contribute to the compound's thermal stability and polymorphic behavior. The crystal structure reveals that the imidazolidin-2-one ring adopts an envelope conformation, with the carbonyl oxygen pointing away from the plane of the heterocycle.

The conformational analysis indicates that the two pyridine rings are positioned in a nearly perpendicular arrangement relative to each other, minimizing steric interactions between the chloro and methyl substituents. The dihedral angle between the pyridine ring planes measures approximately 75°, creating a twisted molecular architecture that influences both the compound's physicochemical properties and its potential for intermolecular interactions. The chloro-substituted pyridine ring exhibits a slight deviation from planarity due to electronic repulsion between the chlorine lone pairs and the pyridine nitrogen. Intermolecular hydrogen bonding patterns in the crystal structure involve the carbonyl oxygen of the imidazolidin-2-one ring and neighboring molecules, creating extended networks that contribute to the observed thermal stability.

The powder X-ray diffraction pattern exhibits characteristic peaks at 10.9°, 11.5°, 13.2°, 14.7°, 15.5°, 21.4°, 21.9°, 23.2°, and 24.9° (2θ), providing a distinctive fingerprint for polymorph identification. These peak positions correspond to specific crystallographic planes and reflect the ordered arrangement of molecules within the crystal lattice. The relative intensities of these peaks indicate preferred orientations and molecular packing arrangements that influence the compound's dissolution behavior and thermal characteristics.

Tautomeric and Stereochemical Considerations

CFG920 exhibits an achiral molecular structure with no defined stereocenters, as confirmed by comprehensive stereochemical analysis. The compound contains no asymmetric carbon atoms, and the planar nature of the pyridine rings and the imidazolidin-2-one core eliminates the possibility of conformational chirality. The absence of stereoisomerism simplifies synthetic approaches and analytical characterization, as only a single molecular entity requires consideration during chemical transformations and purification procedures. The compound's symmetry elements contribute to its crystallographic order and influence its spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy where equivalent positions exhibit identical chemical shifts.

Tautomeric considerations for CFG920 focus primarily on potential keto-enol equilibria involving the carbonyl group of the imidazolidin-2-one ring. However, theoretical calculations and experimental evidence suggest that the keto form predominates overwhelmingly due to the stability imparted by the aromatic substitution pattern and the rigid heterocyclic framework. The nitrogen atoms in the imidazolidin-2-one ring are both involved in conjugation with the attached pyridine systems, preventing proton migration that would lead to alternative tautomeric forms. Computational modeling indicates that alternative tautomers would be energetically unfavorable by more than 15 kcal/mol, confirming the predominance of the observed structure.

The compound's electronic structure features extensive conjugation between the pyridine rings and the imidazolidin-2-one core, creating a delocalized pi-electron system that stabilizes the molecular framework. This conjugation contributes to the compound's characteristic absorption properties and influences its chemical reactivity patterns. The electron-withdrawing chlorine substituent and electron-donating methyl group create complementary electronic effects that balance the overall electron density distribution and contribute to the compound's stability under various reaction conditions.

Dual Enzymatic Inhibition Mechanisms

CFG920, systematically named 1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one, represents a novel class of non-steroidal dual inhibitor targeting both cytochrome P450 17A1 and cytochrome P450 11B2 enzymes [2] [3]. This compound exhibits a molecular weight of 288.73 grams per mole and possesses a unique imidazolidinone core structure that bridges two pyridine rings [2]. The dual inhibition mechanism of CFG920 distinguishes it from conventional steroidal inhibitors by simultaneously targeting both androgen biosynthesis through cytochrome P450 17A1 inhibition and mineralocorticoid production through cytochrome P450 11B2 modulation [10] [14].

Structural Basis of Cytochrome P450 17A1 (17α-Hydroxylase/17,20-Lyase) Inhibition

The molecular architecture of CFG920 enables specific interaction with the cytochrome P450 17A1 active site through distinct structural features [12]. The 2-chloro-4-pyridinyl moiety occupies the hydrophobic active site cavity of cytochrome P450 17A1, while the 4-methyl-3-pyridinyl group coordinates with heme-binding residues [12]. Crystallographic studies demonstrate that the nitrogen atom within the pyridine ring of CFG920 forms a coordinate-covalent bond with the heme iron center, effectively blocking the oxygen binding site required for catalytic activity [36].

The enzyme cytochrome P450 17A1 catalyzes two sequential reactions: the 17α-hydroxylation of pregnenolone and progesterone, followed by the 17,20-lyase reaction that cleaves the carbon-17 to carbon-20 bond to produce dehydroepiandrosterone and androstenedione [32] [33]. Mechanistic studies reveal that CFG920 inhibits both enzymatic activities through competitive binding, with the compound's planar imidazolidinone core positioned similarly to natural substrates within the active site [32]. Density functional theory calculations indicate that the binding orientation of CFG920 creates steric hindrance that prevents substrate access to the catalytic heme center [9].

Enzymatic ActivityNatural SubstrateProductInhibition Mechanism
17α-HydroxylasePregnenolone17α-HydroxypregnenoloneCompetitive heme coordination
17α-HydroxylaseProgesterone17α-HydroxyprogesteroneCompetitive heme coordination
17,20-Lyase17α-HydroxypregnenoloneDehydroepiandrosteroneActive site occlusion
17,20-Lyase17α-HydroxyprogesteroneAndrostenedioneActive site occlusion

The structural specificity of CFG920 for cytochrome P450 17A1 arises from the precise positioning of its chloropyridine substituent, which engages in favorable electrostatic interactions with specific amino acid residues within the enzyme active site [36]. Computational modeling demonstrates that the compound maintains hydrogen bonding patterns similar to natural substrates while introducing additional stabilizing interactions through its heterocyclic nitrogen atoms [37].

Allosteric Modulation of Cytochrome P450 11B2 (Aldosterone Synthase)

CFG920 exhibits a distinct mechanism of action against cytochrome P450 11B2, the enzyme responsible for aldosterone biosynthesis [11]. Unlike its competitive inhibition of cytochrome P450 17A1, CFG920 appears to function as an allosteric modulator of cytochrome P450 11B2 [11]. The allosteric binding site for CFG920 on cytochrome P450 11B2 is located within the transmembrane domain, separate from the orthosteric substrate binding site [15].

Aldosterone synthase catalyzes the final steps in mineralocorticoid biosynthesis, converting 11-deoxycorticosterone to aldosterone through sequential hydroxylation reactions [11]. CFG920 binding to the allosteric site induces conformational changes in the enzyme structure that reduce catalytic efficiency without completely blocking substrate access [11]. This mechanism allows for dose-dependent modulation of aldosterone production while maintaining some residual enzymatic activity [11].

The allosteric modulation mechanism involves changes in the hydrogen bonding network within the cytochrome P450 11B2 active site upon CFG920 binding [15]. Nuclear magnetic resonance spectroscopy studies reveal that CFG920 binding causes line broadening of signals from specific amino acid residues, indicating conformational flexibility in the distal regions of the active site [15]. This conformational change affects the positioning of the heme prosthetic group relative to substrate molecules, thereby reducing the efficiency of electron transfer during catalysis [15].

Comparative Binding Affinity Studies vs. Steroidal Inhibitors

Comparative analysis of CFG920 binding affinity relative to established steroidal inhibitors reveals significant differences in both potency and selectivity profiles [10] [14]. Abiraterone, the prototypical steroidal cytochrome P450 17A1 inhibitor, demonstrates similar inhibitory potency against cytochrome P450 17A1 but lacks the dual inhibition capability of CFG920 [14]. In vitro binding studies show that CFG920 exhibits nanomolar affinity for both target enzymes, with slightly higher selectivity for cytochrome P450 17A1 over cytochrome P450 11B2 [14].

InhibitorCytochrome P450 17A1 IC₅₀ (nM)Cytochrome P450 11B2 IC₅₀ (nM)Selectivity RatioMechanism
CFG92015-2545-602.4-3.0Dual inhibition
Abiraterone12-18>1000>55Selective cytochrome P450 17A1
Galeterone20-30>800>26Selective cytochrome P450 17A1
Orteronel25-35>500>14Selective cytochrome P450 17A1

The non-steroidal structure of CFG920 provides advantages in terms of selectivity against other cytochrome P450 enzymes involved in drug metabolism [37]. Unlike steroidal inhibitors that may cross-react with cytochrome P450 21A2 and other steroidogenic enzymes, CFG920 demonstrates minimal inhibitory activity against cytochrome P450 3A4, cytochrome P450 2D6, and cytochrome P450 21A2 [37]. This selectivity profile reduces the potential for off-target effects and drug-drug interactions compared to steroidal alternatives [37].

Downstream Steroidogenic Pathway Modulation

Androgen Biosynthesis Disruption Kinetics

CFG920 effectively disrupts androgen biosynthesis through its inhibition of cytochrome P450 17A1, resulting in significant reductions in dehydroepiandrosterone and androstenedione production [22]. The kinetics of androgen suppression following CFG920 treatment demonstrate rapid onset of inhibition within the first few hours of exposure [40]. Pharmacokinetic studies in non-human primates show that CFG920 achieves peak plasma concentrations within 0.5 to 1.0 hours following oral administration, with corresponding suppression of circulating androgen levels [40].

The disruption of androgen biosynthesis by CFG920 occurs through blockade of both the classical and alternative steroidogenic pathways [22]. In the classical pathway, CFG920 prevents the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone and 17α-hydroxyprogesterone to androstenedione [22]. Additionally, the compound interferes with the backdoor pathway of dihydrotestosterone synthesis by blocking the initial cytochrome P450 17A1-mediated steps [22].

Pathway ComponentControl Activity (%)CFG920 Treatment (%)Reduction (%)
Pregnenolone → 17α-Hydroxypregnenolone10015-2080-85
17α-Hydroxypregnenolone → Dehydroepiandrosterone1008-1288-92
Progesterone → 17α-Hydroxyprogesterone10018-2575-82
17α-Hydroxyprogesterone → Androstenedione10010-1585-90

Temporal analysis of steroid hormone levels reveals that CFG920 produces sustained suppression of androgen biosynthesis with minimal compensatory upregulation of upstream steroidogenic enzymes [22]. This sustained effect contrasts with some selective inhibitors that may induce compensatory mechanisms leading to treatment resistance [22].

Mineralocorticoid Axis Compensation Mechanisms

The dual inhibition of cytochrome P450 17A1 and cytochrome P450 11B2 by CFG920 creates a unique profile of mineralocorticoid axis modulation [28]. Traditional cytochrome P450 17A1 inhibitors cause compensatory elevation of adrenocorticotropic hormone, leading to increased production of mineralocorticoid precursors and potential hypertension [28]. CFG920's concurrent inhibition of cytochrome P450 11B2 partially mitigates this compensation by reducing the conversion of 11-deoxycorticosterone to aldosterone [28].

The mineralocorticoid receptor system responds to CFG920 treatment through complex feedback mechanisms involving the renin-angiotensin-aldosterone system [29]. Mineralocorticoid receptor activation under normal conditions maintains basal corticosterone levels during circadian troughs, while glucocorticoid receptor activation constrains hormone secretion during stress responses [29]. CFG920 modifies this balance by reducing aldosterone availability while preserving cortisol production through its selectivity for the 17,20-lyase activity over 17α-hydroxylase activity [28].

Compensation mechanisms involve increased renin activity in response to reduced mineralocorticoid signaling, which helps maintain electrolyte balance despite aldosterone suppression [11]. Clinical studies demonstrate that CFG920 treatment results in modest increases in plasma renin activity without the severe mineralocorticoid excess observed with selective cytochrome P450 17A1 inhibitors [11].

Transcriptional Regulation of Steroidogenic Acute Regulatory Protein

CFG920 influences the transcriptional regulation of steroidogenic acute regulatory protein, the rate-limiting factor in cholesterol transport for steroid hormone synthesis [20] [31]. Steroidogenic acute regulatory protein facilitates the movement of cholesterol from the outer to inner mitochondrial membrane, where cytochrome P450 11A1 converts cholesterol to pregnenolone [20]. The regulatory mechanisms controlling steroidogenic acute regulatory protein expression involve multiple transcription factors, including cyclic adenosine monophosphate response element-binding protein and activator protein-1 family members [31].

CFG920 treatment affects steroidogenic acute regulatory protein expression through both direct and indirect mechanisms [31]. The compound's inhibition of cytochrome P450 17A1 reduces downstream androgen production, which creates a feedback signal that influences steroidogenic acute regulatory protein gene transcription [31]. Additionally, the modulation of aldosterone synthesis by cytochrome P450 11B2 inhibition affects the hormonal milieu that regulates steroidogenic acute regulatory protein expression [31].

Transcription FactorBinding SiteCFG920 EffectFunctional Outcome
Cyclic adenosine monophosphate response element-binding proteinCyclic adenosine monophosphate response elementReduced phosphorylationDecreased steroidogenic acute regulatory protein transcription
Activator protein-1 (c-Jun)Activator protein-1 siteAltered DNA bindingModified transcriptional activation
Steroidogenic factor-1Steroidogenic factor-1 response elementMaintained activityPreserved basal transcription
Hypoxia-inducible factor 1αHypoxia response elementIndirect modulationContext-dependent regulation

Species-Specific First-Pass Metabolism Patterns

CFG920 demonstrates notable species-dependent variations in absorption and bioavailability characteristics. Preclinical studies conducted in cynomolgus monkeys revealed exceptional oral bioavailability values, with 93% bioavailability observed at a 3 mg/kg oral dose and an unusually high 183% bioavailability at 10 mg/kg [1] [2]. These bioavailability values exceed theoretical maximum absorption limits, suggesting potential enterohepatic recirculation or analytical measurement variations during the preclinical evaluation phase.

The compound exhibits rapid absorption kinetics across different dose levels in primate models. Time to maximum concentration (Tmax) values were 0.5 hours for the 3 mg/kg dose and 1.04 hours for the 10 mg/kg dose, indicating efficient gastrointestinal absorption with minimal delay [1] [2]. Maximum plasma concentrations (Cmax) were achieved at 1382 nM.dn for the lower dose and 1179 nM.dn for the higher dose, demonstrating dose-dependent pharmacokinetic behavior.

The non-steroidal structure of CFG920, characterized by its molecular formula C14H13ClN4O and molecular weight of 288.73 g/mol [3] [4], contributes to its favorable absorption profile compared to steroidal cytochrome P450 inhibitors. This structural advantage potentially reduces first-pass hepatic metabolism that commonly affects steroidal compounds targeting the androgen synthesis pathway.

Food Effect and pH-Dependent Solubility

Limited data are available regarding specific food effect studies for CFG920. However, the compound's chemical structure suggests potential sensitivity to gastrointestinal pH variations and dietary fat content. The presence of chloropyridine and methylpyridine moieties in the molecular structure [3] [5] may influence solubility characteristics under different physiological conditions.

The biopharmaceutical classification of CFG920 has not been explicitly reported in available preclinical studies. However, the compound's demonstrated oral bioavailability in primate models suggests adequate solubility and permeability characteristics for oral administration. The imidazolidinone core structure provides balanced lipophilicity that may contribute to favorable dissolution properties across physiological pH ranges.

Distribution Characteristics

Tissue Penetration in Androgen-Sensitive Organs

CFG920 functions as a dual inhibitor of cytochrome P450 17α-hydroxylase and cytochrome P450 11B2 (aldosterone synthase) [3] [6] [7], necessitating effective distribution to target tissues including adrenal glands, testes, and prostate tissue. The compound's mechanism of action involves inhibiting enzymatic activity of CYP17A1 in both testicular and adrenal tissues, thereby blocking androgen production pathways [6] [2].

Preclinical efficacy data suggest adequate tissue penetration to hormonally active organs, as evidenced by the compound's ability to suppress androgen synthesis at the enzymatic level [8] [7]. The non-steroidal structure of CFG920 may confer advantages in tissue distribution compared to endogenous steroid substrates, potentially avoiding competition with natural hormone transport mechanisms.

Area under the concentration-time curve (AUC) values of 2364 nM.h at the 3 mg/kg dose in monkey studies [1] [2] indicate sustained systemic exposure that supports tissue distribution to target organs. The relatively rapid Tmax values suggest efficient distribution kinetics following absorption.

Protein Binding Dynamics with SHBG and Albumin

Specific protein binding data for CFG920 with sex hormone-binding globulin (SHBG) and albumin have not been extensively characterized in available preclinical reports. However, the compound's therapeutic target profile suggests potential interactions with steroid-binding proteins given its role in androgen synthesis inhibition.

The non-steroidal nature of CFG920 may result in different protein binding characteristics compared to endogenous androgens or steroidal inhibitors. Unlike testosterone and dihydrotestosterone, which demonstrate high affinity for SHBG [9], CFG920's imidazolidinone structure likely exhibits primary binding to albumin rather than specialized steroid transport proteins.

Protein binding dynamics become particularly relevant for CFG920 given its intended use in castration-resistant prostate cancer, where alterations in SHBG levels and androgen receptor sensitivity may influence drug distribution and efficacy. The compound's protein binding profile may affect its bioavailability and tissue distribution patterns in target patient populations.

Metabolic Fate and Enzyme Phenotyping

Cytochrome P450 Isozyme Involvement in Biotransformation

CFG920 undergoes hepatic metabolism through cytochrome P450 enzyme systems, though specific isozyme contributions to its biotransformation have not been comprehensively characterized in published preclinical studies. The compound's chemical structure, containing chloropyridine and methylpyridine substituents [3] [5], suggests potential metabolism through multiple cytochrome P450 pathways.

Given CFG920's role as a potent inhibitor of CYP17A1 [10] [7], potential interactions with other cytochrome P450 enzymes warrant consideration during metabolic profiling. The compound demonstrates reversible inhibition of its target enzymes [6], suggesting competitive rather than mechanism-based inhibition that could affect metabolic clearance patterns.

Metabolic stability studies in liver microsomes would be expected to reveal contributions from major drug-metabolizing enzymes including CYP3A4, CYP2D6, and CYP2C9, based on the compound's structural characteristics. The presence of aromatic nitrogen atoms and halogen substituents may influence enzyme selectivity and metabolic rates.

Identification of Active Metabolites

Specific metabolite identification studies for CFG920 have not been detailed in available preclinical pharmacokinetic reports. However, the compound's structural features suggest potential phase I metabolic pathways including oxidation, dealkylation, and dehalogenation reactions.

The imidazolidinone core structure may undergo hydrolytic cleavage or oxidative modification, potentially generating metabolites with altered pharmacological activity. Metabolites arising from cytochrome P450-mediated oxidation of the pyridine rings could retain or modify the parent compound's enzyme inhibitory properties.

Phase II conjugation reactions, particularly glucuronidation and sulfation, may contribute to CFG920 elimination pathways. The presence of nitrogen-containing heterocycles suggests potential for N-oxide formation or direct conjugation at available nucleophilic sites.

Excretion Pathways

Biliary vs. Renal Clearance Mechanisms

Elimination pathway characterization for CFG920 remains incomplete in published preclinical data. However, the compound's molecular weight of 288.73 g/mol [3] [4] falls below the typical threshold for significant biliary excretion (approximately 300-400 Da), suggesting predominant renal elimination of the parent compound and its metabolites.

The presence of polar nitrogen atoms and the chloropyridine substituent may facilitate renal filtration and tubular secretion processes. Active transport mechanisms involving organic cation transporters could contribute to renal clearance, particularly given the compound's cationic potential under physiological pH conditions.

Metabolic clearance pathways likely predominate over direct renal excretion for the parent compound, based on the extensive hepatic metabolism expected for compounds with CFG920's structural characteristics. The balance between hepatic metabolism and renal elimination may vary across species and dosing regimens.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

288.0777887 g/mol

Monoisotopic Mass

288.0777887 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UP0K5026VB

Dates

Last modified: 02-18-2024
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Mar;95:80-7. doi: 10.1016/j.steroids.2014.12.021. Epub 2015 Jan 3. Review. PubMed PMID: 25560485; PubMed Central PMCID: PMC4323677.
2: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

Explore Compound Types